11-Ketoprogesterone
Overview
Description
Preparation Methods
11-Ketoprogesterone can be synthesized through various chemical routes. One common method involves the oxidation of progesterone using reagents such as chromium trioxide or pyridinium chlorochromate . Industrial production methods typically involve large-scale chemical synthesis using similar oxidation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
11-Ketoprogesterone undergoes several types of chemical reactions:
Oxidation: It can be further oxidized to form other ketone derivatives.
Reduction: Reduction reactions can convert it back to progesterone or other reduced forms.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming derivatives like 9α-bromo-11-ketoprogesterone.
Common reagents used in these reactions include chromium trioxide for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions include various ketone and alcohol derivatives .
Scientific Research Applications
11-Ketoprogesterone has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for quality control and calibration.
Biology: Studies have shown that it acts as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase.
Industry: It is used in the pharmaceutical industry for the development of steroid-based drugs.
Mechanism of Action
11-Ketoprogesterone exerts its effects primarily through interactions with membrane glucocorticoid receptors . It is reported to be devoid of androgenic, estrogenic, and progestogenic activity, which makes it unique among steroids . It also acts as a weak negative allosteric modulator of the GABA A receptor .
Comparison with Similar Compounds
11-Ketoprogesterone is similar to other pregnane steroids such as:
11-Dehydrocorticosterone:
21-Deoxycortisone:
11-Ketoandrosterone: An androgenic steroid that shares the 11-keto functional group.
Compared to these compounds, this compound is unique in its lack of conventional glucocorticoid and mineralocorticoid activity, making it a valuable tool in research focused on carbohydrate metabolism and steroid hormone pathways .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-17,19H,4-9,11H2,1-3H3/t15-,16+,17-,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAVAGKRWFGIEA-DADBAOPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031475 | |
Record name | 11-Ketoprogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516-15-4 | |
Record name | Pregn-4-ene-3,11,20-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Ketoprogesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Ketoprogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101031475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pregn-4-ene-3,11,20-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-KETOPROGESTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y1Y86O4T5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 11-Ketoprogesterone impact glucocorticoid activity in the fetal rat lung?
A1: Injecting this compound into fetal rats disrupts the pulmonary C-11 activation index, a measure of glucocorticoid activity. This leads to elevated levels of the inactive hormone 11-Dehydrocorticosterone while leaving Corticosterone levels unchanged. These changes are associated with increased lung size and reduced saturated phosphatidylcholine content, impacting lung maturation. [, ]
Q2: What role does this compound play in the cellular processes of fetal lung surfactant production?
A2: In fetal rat lung organotypic cultures, this compound inhibits the stimulatory effect of Cortisone on both saturated phosphatidylcholine synthesis and fibroblast-pneumonocyte factor production. This suggests that this compound, by blocking the conversion of Cortisone to Cortisol, impacts surfactant production. []
Q3: Can this compound directly influence sodium retention?
A3: While generally considered "inactive" compared to 11-Dehydrocorticosterone, this compound exhibits a slight direct sodium-retaining effect. It can also enhance the sodium-retaining properties of glucocorticoids. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H28O3, and its molecular weight is 328.44 g/mol.
Q5: How does this compound compare to Progesterone in terms of diabetogenic potency?
A6: this compound exhibits significantly greater diabetogenic potency than Progesterone in partially depancreatized rats. [, ]
Q6: How does the diabetogenic activity of 11β-Hydroxyprogesterone compare to this compound and 11α-Hydroxyprogesterone?
A7: Studies show that 11β-Hydroxyprogesterone has comparable or even greater diabetogenic potency than this compound. Both compounds are significantly more potent than 11α-Hydroxyprogesterone. []
Q7: How does 9α-halogenation affect the biological activity of 11-oxygenated progesterones?
A8: 9α-halogenation of 11-oxygenated progesterones, including this compound, enhances their antiuterotrophic and progestational properties. The structure-activity relationship shows that the influence of different halogens on these activities does not follow the same trends observed for corticoid activity. []
Q8: How does 2-methylation impact the glucocorticoid activity of various C-21 steroids, including this compound?
A9: The effects of 2-methylation on glucocorticoid activity are structure-dependent. While it increases the potency of some C-21 steroids like Hydrocortisone, it does not enhance the activity of this compound. []
Q9: Does the route of administration affect the progestational activity of 9α-bromo-11-Ketoprogesterone?
A10: Unlike Progesterone, 9α-bromo-11-Ketoprogesterone demonstrates activity when administered both orally and parenterally. []
Q10: What is the effect of this compound on partially depancreatized rats?
A11: this compound exacerbates diabetes in partially depancreatized rats, demonstrating its diabetogenic properties. This effect is observed regardless of the presence or absence of adrenal glands. []
Q11: Can this compound maintain pregnancy in ovariectomized rats?
A12: Yes, this compound can successfully maintain pregnancy in rats ovariectomized on the 8th day after insemination. []
Q12: How has this compound been identified in biological samples?
A13: Researchers have successfully isolated and identified this compound from pooled canine adrenal vein blood using techniques like paper chromatography, infrared spectroscopy, and analysis of mobility in various solvent systems. []
Q13: What analytical methods are employed to quantify Nifedipine in human plasma, with this compound as an internal standard?
A14: High-performance liquid chromatography (HPLC) methods, utilizing this compound as an internal standard, are employed to determine Nifedipine concentrations in human plasma. These methods offer good sensitivity, reproducibility, and minimal degradation of the analytes during the assay. [, ]
Q14: How does the pregnancy-maintaining potency of this compound compare to other progestins in ovariectomized rats?
A15: While this compound maintains pregnancy in ovariectomized rats, 6α-methyl-17α-hydroxyprogesterone acetate proves to be more potent in this regard. Other progestins like Progesterone, 17α-hydroxyprogesterone acetate, 17α-ethyl-19-nortestosterone, and Desoxycorticosterone acetate also demonstrate efficacy. []
Q15: What was a significant finding regarding the chemical structure of corticosteroids?
A16: The conversion of Compound E (17,21-dihydroxy-11-ketoprogesterone) to a compound in the C21O4 series provided evidence that these two series of steroids share the same structural features except for the presence or absence of a hydroxyl group at C17. This discovery was crucial in understanding the structure of corticosteroids. []
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